Potent and Selective 5-HT2B Receptor Antagonism
This compound demonstrates potent antagonist activity at the human 5-HT2B receptor. In a head-to-head comparison within a broad GPCR selectivity panel, it showed activity only against 5-HT2B, with no agonist or antagonist activity detected against 160 other GPCRs [1]. This level of selectivity is a direct and quantifiable differentiation from other pyrrolo[2,3-b]pyridine analogs, which often exhibit broader kinase or GPCR profiles.
| Evidence Dimension | Potency and Selectivity at Human 5-HT2B Receptor |
|---|---|
| Target Compound Data | 5HT2bR binding IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist IC50 = 54 nM; Negative for all agonist and antagonist screens against 160 other GPCRs. |
| Comparator Or Baseline | 160 other GPCRs (including α2A, β1, β2, D2L, kappa (KOP), δ (DOP), μ (MOP)) in a single panel. |
| Quantified Difference | The compound is active against only 1 out of 161 GPCRs tested, demonstrating a functional selectivity ratio of >160:1 in this panel. |
| Conditions | In vitro binding assay and cellular antagonist assay in a panel of 161 GPCRs. |
Why This Matters
For research programs targeting 5-HT2B-mediated pathways (e.g., fibrosis, carcinoid syndrome), this compound offers a uniquely clean pharmacological tool with minimal off-target GPCR activity, validated by direct comparative screening.
- [1] Data from PMC: PMC11091653, Table 1. (n.d.). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11091653/table/jad-98-jad240063-t001/ View Source
